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molecular formula C14H12F3NO2 B8643977 2-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-quinoline-6-carboxylic acid

2-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-quinoline-6-carboxylic acid

Cat. No. B8643977
M. Wt: 283.24 g/mol
InChI Key: PAVQBFLSLQYMLX-UHFFFAOYSA-N
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Patent
US08158650B2

Procedure details

A methanol (6 ml) and THF (6 ml) solution of methyl 2-(2,2,2-trifluoro-1,1-dimethylethyl)quinoline-6-carboxylate (777 mg, 2.6 mmol) and 2M sodium hydroxide aqueous solution (2.6 ml, 5.2 mmol) was treated in the procedure described in Step C-2C to furnish the title compound (735 mg, 99% yield) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.75 (6H, s), 7.74 (1H, d, J=8.8 Hz), 8.19 (1H, d, J=8.8 Hz), 8.29 (1H, d, J=8.8 Hz), 8.35-8.40 (1H, m), 8.69-8.70 (1H, m). MS (ESI): m/z 284 (M+H)+.
Quantity
6 mL
Type
reactant
Reaction Step One
Name
methyl 2-(2,2,2-trifluoro-1,1-dimethylethyl)quinoline-6-carboxylate
Quantity
777 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
CO.[F:3][C:4]([F:23])([F:22])[C:5]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:18]([O:20]C)=[O:19])[CH:14]=2)[N:9]=1)([CH3:7])[CH3:6].[OH-].[Na+]>C1COCC1>[F:23][C:4]([F:3])([F:22])[C:5]([C:8]1[CH:17]=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:18]([OH:20])=[O:19])[CH:14]=2)[N:9]=1)([CH3:7])[CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
methyl 2-(2,2,2-trifluoro-1,1-dimethylethyl)quinoline-6-carboxylate
Quantity
777 mg
Type
reactant
Smiles
FC(C(C)(C)C1=NC2=CC=C(C=C2C=C1)C(=O)OC)(F)F
Name
Quantity
2.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C(C)(C)C1=NC2=CC=C(C=C2C=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 735 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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